molecular formula C13H19ClN2O B2858031 4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride CAS No. 2230807-34-6

4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride

Cat. No.: B2858031
CAS No.: 2230807-34-6
M. Wt: 254.76
InChI Key: HJIWLRUQTCMUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride is a benzimidazole derivative characterized by a dimethyl-substituted aromatic core, a butanol chain, and a hydrochloride salt. This compound is commercially available from global suppliers, including Hikma Pharmaceuticals (USA) and Shigematsu & Co. (Japan), indicating its relevance in pharmaceutical research or industrial applications .

Properties

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-7-12-13(8-11(10)2)15(9-14-12)5-3-4-6-16;/h7-9,16H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIWLRUQTCMUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Butanol Side Chain: The butanol side chain can be attached through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a suitable butanol derivative.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the butanol side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dimethyl groups and butanol side chain may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Benzimidazole derivatives share a common aromatic heterocyclic core but differ in substituents, side chains, and salt forms. Below is a comparative analysis of structurally related compounds from the evidence:

Compound Substituents Molecular Formula Key Features Source/Application
4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride 5,6-dimethyl; butanol; HCl salt C₁₃H₁₇ClN₂O Enhanced lipophilicity due to methyl groups; hydrochloride improves solubility Pharmaceutical intermediates
4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol (JMA) 5,6-dichloro; butanol C₁₁H₁₂Cl₂N₂O Higher electronegativity from Cl groups; potential antimicrobial activity Research chemical
1-(3-Benzyl-2-imino-...propan-2-ol derivatives (Compounds 5–11) Varied phenoxy/morpholino substituents C₂₃–₂₇H₂₃–₂₇N₃O₂–₃ Tailored side chains for receptor binding; LCMS purity >98% Kinase inhibitors (InterBioScreen)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazoles (4a–f, 5b–j) Fluoro; dioxolane; bromo/nitro groups C₁₉–₂₁H₁₃–₁₅FNO₄–₅ Electron-withdrawing groups enhance stability; synthesized via DMF condensation Anticancer/antiviral candidates

Commercial and Research Relevance

  • The target compound is supplied globally (e.g., Hikma Pharmaceuticals), suggesting scalability and industrial demand .

Biological Activity

4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₇N₃·HCl
Molecular Weight203.28 g/mol
CAS Number1249674-73-4
StructureChemical Structure

Cytotoxic Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays using the MTT method revealed that certain derivatives showed half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutic agents.

Table 1: Cytotoxicity Data

CompoundCancer Cell LineIC50 (μM)
4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol HClHepG210.21
6c (3-Br substituted)HCT-1167.82
6i (3-F substituted)MCF-79.45

These results indicate that the compound exhibits a notable cytotoxic profile across different cancer models, suggesting its potential as an anticancer agent.

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

1. Induction of Apoptosis:

  • The compound has been shown to trigger apoptosis in cancer cells through the activation of pro-apoptotic proteins such as caspase-3 and Bax while inhibiting anti-apoptotic proteins like Bcl-2. Flow cytometry analyses indicated a significant increase in early and late apoptotic populations after treatment with the compound.

2. Cell Cycle Arrest:

  • Treatment with this compound resulted in cell cycle arrest at the G1 phase. Specifically, HepG2 cells treated with the compound showed an increase from 52.39% to 72.13% in G0-G1 phase cells, while S and G2/M phase cells decreased significantly.

3. Anti-inflammatory Effects:

  • The compound also exhibited anti-inflammatory properties by modulating signaling pathways such as NF-kB and MAPK/ERK, which are critical in inflammatory responses.

Case Study 1: Hepatocellular Carcinoma

In a study examining the effects of benzimidazole derivatives on HepG2 hepatocellular carcinoma cells, researchers found that treatment with this compound led to:

  • A marked reduction in cell viability.
  • Induction of apoptosis characterized by increased levels of cleaved PARP and caspase activation.

This suggests that the compound may serve as a promising candidate for further development in hepatocellular carcinoma therapy.

Case Study 2: Infection Models

In addition to its anticancer properties, benzimidazole derivatives have shown potential against various pathogens. The compound's structure allows it to interact with microbial enzymes, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For benzimidazole derivatives, multi-step reactions involving aromatic precursors (e.g., 5,6-dimethylbenzimidazole) and alkylating agents (e.g., 4-chlorobutan-1-ol) are common. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Use palladium or copper salts to facilitate coupling reactions .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
  • Workup : Acidic conditions (e.g., HCl) protonate the product, improving crystallinity and purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the benzimidazole core, alkyl chain, and hydrochloride salt formation. Peaks at δ 2.3–2.5 ppm (dimethyl groups) and δ 7.2–8.1 ppm (aromatic protons) are diagnostic .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 295.15) .
  • Melting Point : A sharp range (e.g., 220–224°C) indicates purity .
  • Elemental Analysis : Validate chloride content (~12–13%) .

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in amber glass containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and collect residues in hazardous waste containers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of benzimidazole derivatives?

  • Methodological Answer :

  • SAR Studies : Compare analogs via in vitro assays (e.g., enzyme inhibition). For example:
  • 5,6-Dimethyl groups enhance lipophilicity, improving membrane permeability .
  • Hydroxyl group position : The butan-1-ol chain in this compound may enable hydrogen bonding with biological targets (e.g., kinases) .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like GSK-3β .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .
  • Correlation with Experimental Data : Validate computed NMR shifts (<5% deviation from experimental values) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous environments .

Q. How should researchers address contradictions in biological assay data (e.g., variable IC50 values)?

  • Methodological Answer :

  • Assay Standardization :
  • Use consistent cell lines (e.g., HEK293 for kinase assays) .
  • Control pH (7.4) and temperature (37°C) to minimize variability .
  • Data Normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) .
  • Batch Analysis : Test multiple synthetic batches to rule out purity-related discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.